![molecular formula C10H8ClN3 B3204399 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine CAS No. 103555-32-4](/img/structure/B3204399.png)
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is a chemical compound with the molecular weight of 205.65 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is represented by the InChI code1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3
. Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is a powder at room temperature . It has a molecular weight of 205.65 .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine”, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Functionally Vital Pyrimidines
“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” can be synthesized through a 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . This synthesis method is effective and smooth, producing functionally vital pyrimidines .
Regioselective Synthesis
The compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Fungicide Applications
New 6-Aryloxy-4-chloro-2-phenylpyrimidines, which could potentially include “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine”, have been synthesized and shown to be potential candidates for controlling S. sclerotiorum . These compounds could be useful lead compounds to design new fungicides .
Antitumor Effects
Pyrimidines, including “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine”, have been shown to inhibit dihydrofolate reductase (DHFR) and exhibit good antitumor effects on the carcinosarcoma in rats .
Antibacterial and Antimicrobial Activities
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Therefore, “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” could potentially have applications in these areas as well.
Safety and Hazards
“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
4-chloro-2-methyl-6-pyridin-4-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-2-4-12-5-3-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCUFFRAPUCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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